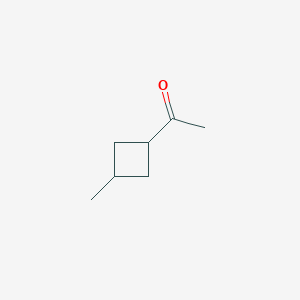
1-(3-甲基环丁基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylcyclobutyl)ethanone is a compound that features a cyclobutyl ring, which is a four-membered cyclic hydrocarbon, attached to an ethanone group. The cyclobutyl ring is substituted with a methyl group, making it a derivative of cyclobutane. This compound is of interest due to its potential applications in synthetic chemistry and its presence in various natural products with biological activity.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be challenging due to the ring strain associated with four-membered rings. However, several studies have reported the successful synthesis of related compounds. For instance, the synthesis of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide was achieved through the cycloaddition of allene with acrylonitrile and vinyl benzoate . Another study reported the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes . These methods could potentially be adapted for the synthesis of 1-(3-Methylcyclobutyl)ethanone.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied using experimental methods such as X-ray diffraction and spectroscopic techniques, as well as theoretical methods like density functional theory (DFT) calculations. For example, quantum chemical calculations were used to interpret the electronic transitions and spectroscopic characteristics of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone . These studies provide insights into the bond lengths, bond angles, and electronic structure of cyclobutane derivatives, which are crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions due to their strained ring system and the presence of functional groups. The solvolysis rates of bromides derived from cyclobutane have been correlated with those of analogous bromides, indicating the influence of the cyclobutane ring on reaction kinetics . Additionally, the Meyer-Schuster rearrangement mechanism has been proposed for the transformation of arylmethylenecyclopropanes into cyclobutane derivatives . These studies highlight the reactivity of cyclobutane derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents on the cyclobutane ring can affect properties such as solubility, boiling point, and stability. For instance, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one provided insights into the thermal behavior of the compound through TG/DTA thermogram analysis . Theoretical calculations, such as those performed for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, can also predict thermodynamic properties and molecular electrostatic potential maps, which are indicative of chemical reactivity and site selectivity .
科学研究应用
量子化学分析和光谱学
- 衍生物的量子化学计算:Koca 等人 (2015) 的一项研究对与 1-(3-甲基环丁基)乙酮密切相关的化合物进行了量子化学计算,探索了它的电子跃迁和光谱特性。这项研究对于理解此类分子的电子性质和反应性非常重要 (Koca 等人,2015)。
合成和表征
- 合成和计算分析:Koparir 等人 (2022) 的另一项研究重点是合成和计算分析源自类似结构的基于噻吩的化合物。这项研究有助于理解这些化合物的分子结构和潜在应用 (Koparir 等人,2022)。
抗菌活性
乙酮衍生物的抗菌活性:Wanjari (2020) 探索了 1-(3-甲基环丁基)乙酮的衍生物的抗菌活性,提供了对其在制药应用中的潜在用途的见解 (Wanjari,2020)。
抗氧化和抗菌特性:Sarac 等人 (2020) 合成了含有 1-(3-甲基环丁基)乙酮结构的化合物,并研究了它们的抗氧化和抗菌特性,突出了它们在健康和医学中的潜在应用 (Sarac 等人,2020)。
结构分析
- 环丁基衍生物的结构分析:对 2-氯-1-(3-甲基-3-间甲苯基-环丁基)乙酮的合成和结构分析的研究提供了有关这些化合物的分子结构和特性的宝贵信息,这对于理解它们的反应性和潜在应用至关重要 (2022)。
光化学研究
- 金刚烷基苯乙酮的光化学:对与 1-(3-甲基环丁基)乙酮在结构上相关的 α-金刚烷基苯乙酮的光化学的研究提供了对这些化合物的な光化学行为的见解,这可能与材料科学应用相关 (Fu 等人,1998)。
属性
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


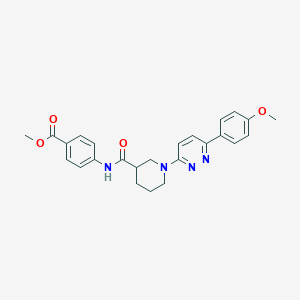
![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)
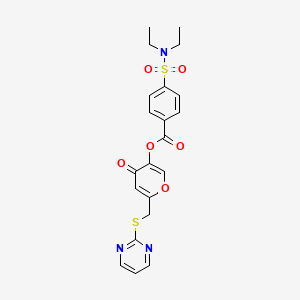
![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)
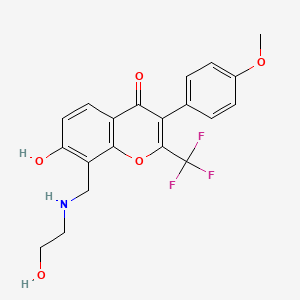
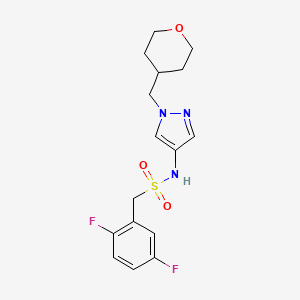
![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

